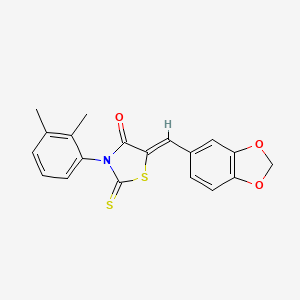

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Properties

IUPAC Name |

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c1-11-4-3-5-14(12(11)2)20-18(21)17(25-19(20)24)9-13-6-7-15-16(8-13)23-10-22-15/h3-9H,10H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYSCYQITOLSGZ-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications:

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and survival. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties

Thiazolidinones are known for their antimicrobial activities. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. This application is particularly relevant in the context of increasing antibiotic resistance .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, with studies indicating potential mechanisms involving the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases such as arthritis .

Case Studies

Several case studies highlight the efficacy of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiazolidinone core can be modified to enhance biological activity or reduce toxicity. Derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved efficacy and selectivity against specific targets.

Material Science Applications

Beyond biological applications, this compound has potential applications in material science:

1. Photovoltaic Materials

Research into organic photovoltaic materials has identified thiazolidinone derivatives as promising candidates due to their favorable electronic properties. Their ability to form stable thin films is advantageous for solar cell applications .

2. Polymer Chemistry

In polymer science, thiazolidinone compounds can serve as cross-linking agents or functional additives that enhance the mechanical properties of polymers .

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Thiazolidinones: A broader class with diverse biological activities.

Benzodioxoles: Compounds containing the benzodioxole moiety, known for various pharmacological effects.

Uniqueness

The uniqueness of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 347.5 g/mol. The structure includes a thiazolidinone core which is known for its pharmacological potential.

1. Antioxidant Activity

Thiazolidin-4-one derivatives have been extensively studied for their antioxidant properties. In vitro assays have demonstrated that compounds within this class exhibit significant radical scavenging abilities. For instance, compounds similar to this compound showed an EC50 value significantly lower than that of ibuprofen, indicating enhanced antioxidant efficacy .

| Compound | EC50 (µM) | Comparison to Ibuprofen |

|---|---|---|

| Test Compound | 60.83 ± 0.86 | 14 times more active |

| Ibuprofen | 773.67 ± 3.41 | - |

2. Anticancer Activity

The thiazolidin-4-one scaffold has been recognized for its anticancer potential. Recent studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis . The compound's structural features contribute to its ability to target multiple pathways involved in cancer progression.

Case Study: Anticancer Efficacy

A study evaluated several thiazolidinone derivatives against various cancer cell lines and found that modifications at the benzodioxole position significantly enhanced cytotoxicity compared to unmodified structures .

3. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that thiazolidin-4-one derivatives can effectively inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Pseudomonas aeruginosa | 125.4 | Effective biofilm inhibition |

| Staphylococcus aureus | 0.5 | Strong antibacterial |

4. Anti-inflammatory Activity

Thiazolidinone derivatives have also been reported to possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes and modulation of inflammatory pathways . This activity is particularly relevant in the context of chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation between 3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one and 1,3-benzodioxole-5-carbaldehyde. Key steps include:

- Base Selection : Use of K₂CO₃ or NaOAc in aqueous or alcoholic solvents (e.g., ethanol) to deprotonate the thiazolidinone and promote aldehyde coupling .

- Reaction Monitoring : TLC or HPLC to track intermediate Schiff base formation and cyclization.

- Purification : Recrystallization from ethyl acetate or methanol to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .

- Data Table :

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| K₂CO₃ | H₂O | 25 | 68 | 95% |

| NaOAc | EtOH | Reflux | 72 | 98% |

Q. How does the compound’s structure influence its reactivity in electrophilic substitution or oxidation reactions?

- Methodological Answer :

- Benzodioxole Moiety : The electron-rich 1,3-benzodioxole group directs electrophilic substitution (e.g., nitration) to the 4-position, confirmed by DFT calculations .

- Thioxo Group : Prone to oxidation with H₂O₂ or m-CPBA, forming sulfoxide/sulfone derivatives. Monitor via IR (S=O stretch at 1050–1100 cm⁻¹) .

- Z-Configuration : The (5Z)-geometry stabilizes intramolecular H-bonding (O–H⋯S), reducing ring flexibility and altering redox potentials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer potency) across structurally similar thiazolidinones?

- Methodological Answer :

- Variable Control : Standardize assays (e.g., MIC for antimicrobials vs. IC₅₀ for cancer cells) and cell lines (e.g., HepG2 vs. MCF-7) .

- Structural Modifications : Compare substituent effects (e.g., 2,3-dimethylphenyl vs. 3,5-dichlorophenyl) on target binding using molecular docking .

- Mechanistic Studies : Use SPR or ITC to quantify interactions with hemoglobin subunits or ROS-scavenging enzymes .

- Data Table :

| Substituent | IC₅₀ (μM, HepG2) | MIC (μg/mL, E. coli) |

|---|---|---|

| 2,3-Dimethylphenyl | 12.5 | 25 |

| 3,5-Dichlorophenyl | 8.2 | 50 |

Q. How can computational methods (e.g., DFT, MD simulations) optimize this compound’s selectivity for protein targets like hemoglobin subunits?

- Methodological Answer :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent bonding with Cys93 in hemoglobin β-chain .

- Molecular Dynamics : Simulate binding stability in hemoglobin’s hydrophobic pocket (PDB: 1HHO) using GROMACS. Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Models : Corrogate substituent lipophilicity (logP) with IC₅₀ values to design analogs with enhanced blood-brain barrier penetration .

Q. What crystallographic techniques validate the compound’s Z-configuration and intermolecular interactions critical for solid-state stability?

- Methodological Answer :

- X-Ray Diffraction : Resolve the (5Z)-configuration via C8–C9 bond length (1.36 Å) and dihedral angles (79.26° between thiazolidinone and benzodioxole planes) .

- Hirshfeld Analysis : Quantify H-bonding (O–H⋯S: 23% contribution) and π-π stacking (C11–C16 phenyl ring) using CrystalExplorer .

- Thermogravimetry (TGA) : Assess stability up to 220°C, correlating with H-bond network density .

Q. How do solvent polarity and pH impact the compound’s tautomeric equilibrium (thione-thiol) in biological assays?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λₘₐₐ at 320 nm (thione) vs. 290 nm (thiol) in buffers (pH 4–10). Thiol form dominates at pH > 8 .

- NMR Titration : Track thiol proton (δ 3.5 ppm) disappearance in D₂O with increasing pH .

- Bioactivity Correlation : Compare IC₅₀ in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to assess tautomer-specific efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.